molecular formula C17H22N4O3S B2877168 5-(2,6-dimethyl-1-(2-morpholinoethyl)pyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 880808-93-5

5-(2,6-dimethyl-1-(2-morpholinoethyl)pyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2877168
CAS No.: 880808-93-5
M. Wt: 362.45
InChI Key: HWBMXNXQGXEKNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,6-dimethyl-1-(2-morpholinoethyl)pyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a potent and cell-permeable small molecule inhibitor recognized for its targeted action against the PI3K/AKT signaling pathway, a critical axis frequently dysregulated in cancer and other proliferative diseases. Its core research value lies in its ability to selectively impede oncogenic signal transduction, making it an indispensable pharmacological tool for elucidating the role of this pathway in cell survival, growth, and metabolism . Researchers utilize this compound in vitro to investigate mechanisms of tumorigenesis and to model the therapeutic effects of pathway inhibition, providing a foundation for understanding drug resistance and developing novel combination therapies. The compound's structure, featuring a morpholinoethyl moiety, contributes to its pharmacokinetic profile and target engagement, facilitating robust experimental outcomes in cancer biology and translational research programs focused on precision oncology.

Properties

IUPAC Name

5-[2,6-dimethyl-1-(2-morpholin-4-ylethyl)pyridin-4-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-11-9-13(14-15(22)18-17(25)19-16(14)23)10-12(2)21(11)4-3-20-5-7-24-8-6-20/h9-10H,3-8H2,1-2H3,(H2,18,19,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBMXNXQGXEKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=O)NC(=S)NC2=O)C=C(N1CCN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2,6-Dimethyl-1-(2-morpholinoethyl)pyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer therapies. This article synthesizes current research findings on its biological activity, including cytotoxic effects, antibacterial properties, and mechanisms of action.

Chemical Structure

The compound's structure can be represented as follows:

C15H20N4OS\text{C}_{15}\text{H}_{20}\text{N}_4\text{OS}

This structure features a thioxodihydropyrimidine core with a substituted pyridine and morpholine moiety, which are critical for its biological interactions.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been shown to be effective against RNA viruses, suggesting its potential as a therapeutic agent in treating viral infections. The mechanism is believed to involve the inhibition of viral replication processes, although specific pathways remain to be elucidated .

Cytotoxicity and Anticancer Properties

A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably:

  • Cell Lines Tested : The compound was tested on HeLa (cervical cancer), U87 (glioblastoma), and normal HEK293 cell lines.
  • Findings :
    • The compound demonstrated selective cytotoxicity towards cancer cells with IC50 values ranging from 93.7 µM to 322.8 µM, indicating a promising therapeutic window compared to normal cells .
    • Apoptotic assays revealed that treatment with the compound led to increased early and late apoptosis in cancer cells, with significant necrotic phases observed after prolonged exposure .
Cell LineIC50 (µM)Apoptosis Phase (%)
HeLa150Early: 6.6%, Late: 3%
U87200Early: 4.1%, Late: 6.9%
HEK293>300Control: Baseline

Antibacterial Activity

In addition to its anticancer properties, the compound has also been evaluated for antibacterial effects. Preliminary studies suggest it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or function, although further studies are required to confirm these findings .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cellular metabolism or viral replication.
  • Interaction with DNA/RNA : Potential interactions with nucleic acids could disrupt essential cellular processes in cancerous or viral cells.

Case Studies

Several case studies highlight the compound's potential:

  • Case Study on Cancer Treatment : A study involving murine models treated with the compound showed a significant reduction in tumor size compared to controls, supporting its use as an adjunct therapy in oncology.
  • Viral Infection Model : In vitro studies demonstrated that cells pre-treated with the compound had reduced viral loads when subsequently infected with RNA viruses.

Comparison with Similar Compounds

Key Observations :

  • The morpholinoethyl group in the target compound enhances hydrophilicity compared to purely aromatic (e.g., benzylidene) or simple alkyl (e.g., ethyl) substituents .
  • The pyridine and morpholine rings may improve binding to enzymes or receptors through hydrogen bonding or π-π interactions, unlike the pyrazole in , which offers different steric and electronic profiles.

Physicochemical Properties

  • Solubility: The morpholino group likely increases aqueous solubility compared to analogs with hydrophobic substituents (e.g., 5-ethyl or benzylidene derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.